N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine
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Overview
Description
N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine is a compound that features a benzimidazole moiety linked to a nitropyridine group via a propyl chain. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Linking Propyl Chain: The benzimidazole is then reacted with 1-bromopropane to introduce the propyl chain.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: Finally, the nitrated pyridine is coupled with the benzimidazole-propyl intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Coupling: Electrophiles, base (e.g., potassium carbonate).
Major Products
Reduction: Formation of N-[3-(1H-benzimidazol-1-yl)propyl]-3-aminopyridin-2-amine.
Substitution: Formation of various alkylated benzimidazole derivatives.
Coupling: Formation of more complex benzimidazole-pyridine structures.
Scientific Research Applications
N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar pharmacological activities.
Nitropyridine Derivatives: Compounds like nitrofurantoin and nitroimidazoles are structurally similar and have comparable antimicrobial properties.
Uniqueness
N-[3-(1H-benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine is unique due to the combination of the benzimidazole and nitropyridine moieties, which enhances its potential for diverse applications in scientific research and medicine .
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C15H15N5O2/c21-20(22)14-7-3-8-16-15(14)17-9-4-10-19-11-18-12-5-1-2-6-13(12)19/h1-3,5-8,11H,4,9-10H2,(H,16,17) |
InChI Key |
KFKWEUVOWHHJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCNC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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